molecular formula C7H4ClF3O2S B2547436 1-chlorodifluoromethanesulfonyl-4-fluorobenzene CAS No. 1321028-49-2

1-chlorodifluoromethanesulfonyl-4-fluorobenzene

Cat. No.: B2547436
CAS No.: 1321028-49-2
M. Wt: 244.61
InChI Key: QRZIVEYRKDUZKW-UHFFFAOYSA-N
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Description

1-Chlorodifluoromethanesulfonyl-4-fluorobenzene is a specialized aryl sulfonyl fluoride reagent of high interest in modern chemical biology and drug discovery. Its core research value lies in its application in the synthesis of Targeted Covalent Inhibitors (TCIs) and its use in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike traditional electrophiles that primarily target cysteine, sulfonyl fluoride probes can site-specifically engage a wider range of nucleophilic amino acids, including tyrosine, lysine, serine, and threonine, thereby expanding the druggable proteome . This compound serves as a key building block for developing covalent probes that can inhibit enzymes or map binding sites, offering advantages such as high potency, enhanced selectivity, and prolonged pharmacodynamic effects . The integration of both fluorine and chlorine atoms on the sulfonyl group influences the compound's reactivity and metabolic stability, making it a versatile intermediate for constructing more complex molecules in medicinal chemistry and material science. Researchers utilize this reagent to develop occupancy biomarkers and activity-based probes, enabling the quantification of target engagement in biological systems . This product is intended for research applications only and is not designed for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[chloro(difluoro)methyl]sulfonyl-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZIVEYRKDUZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with chlorodifluoromethane under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-Chlorodifluoromethanesulfonyl-4-fluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chlorodifluoromethanesulfonyl-4-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chlorodifluoromethanesulfonyl-4-fluorobenzene involves its reactivity due to the presence of the chlorodifluoromethylsulfonyl group. This group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 1-chlorodifluoromethanesulfonyl-4-fluorobenzene analogs and related sulfonyl/chloro-fluoro benzene derivatives:

Compound Name (CAS No.) Molecular Formula Molecular Weight Functional Groups/Substituents Key Properties/Applications References
1-Chloro-4-(difluoromethyl)-2-fluorobenzene (1214333-76-2) C₇H₄ClF₃ 180.55 –Cl, –CF₂H, –F (positions 1, 4, 2) High hydrophobicity (XLogP3 = 3.3); potential intermediate in fluorinated pesticide synthesis
1-Chloro-4-trifluoromethylbenzene (98-56-6) C₇H₄ClF₃ 180.56 –Cl, –CF₃ (positions 1, 4) Industrial solvent; electron-withdrawing CF₃ enhances stability
1-(Chloromethyl)-4-methanesulfonylbenzene (40517-43-9) C₈H₈ClO₂S 204.66 –CH₂Cl, –SO₂CH₃ (positions 1, 4) Pharmaceutical intermediate (e.g., sulfonamide drugs); reactive chloromethyl group enables functionalization
1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene (30158-46-4) C₁₄H₁₂ClNO₄S 325.77 –SO₂–, –NO₂, –Cl (positions 4, 2-phenylethyl) Nitro group enhances electrophilicity; used in organic synthesis and nitroaromatic research
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (3312-04-7) C₁₆H₁₅ClF₂ 280.74 –Cl, –F (butyl-linked bifluorophenyl) Potential surfactant or lipid analog; bulky substituents influence steric interactions

Key Observations:

Electronic Effects :

  • Sulfonyl (–SO₂–) and trifluoromethyl (–CF₃) groups are strong electron-withdrawing substituents, enhancing electrophilicity of the benzene ring and stability under acidic conditions .
  • Difluoromethyl (–CF₂H) and chloromethyl (–CH₂Cl) groups offer moderate electron withdrawal while retaining reactivity for further substitution .

Hydrophobicity :

  • Compounds with –CF₃ (XLogP3 ~3.3) exhibit higher lipophilicity compared to those with –SO₂CH₃ (XLogP3 ~1.5), impacting membrane permeability in bioactive molecules .

Applications :

  • Sulfonyl-containing derivatives (e.g., 1-(chloromethyl)-4-methanesulfonylbenzene) are pivotal in synthesizing sulfonamide antibiotics and kinase inhibitors .
  • Chloro-fluoro benzene analogs (e.g., 1-chloro-4-trifluoromethylbenzene) serve as solvents or intermediates in agrochemical production .

Research Findings and Data

Thermal Stability:

  • 1-Chloro-4-trifluoromethylbenzene decomposes at 220°C, while sulfonyl derivatives (e.g., 1-(2-chloro-2-phenylethyl)sulfonyl-4-nitrobenzene) exhibit higher thermal stability (>300°C) due to strong S=O bonds .

Reactivity Trends:

  • Chloromethyl groups in 1-(chloromethyl)-4-methanesulfonylbenzene undergo nucleophilic substitution with amines or thiols, enabling modular drug design .
  • Nitro groups in 1-(2-chloro-2-phenylethyl)sulfonyl-4-nitrobenzene facilitate reduction to amines or participation in cycloaddition reactions .

Biological Activity

Chemical Structure and Properties

1-chlorodifluoromethanesulfonyl-4-fluorobenzene can be described by its chemical formula, C6_6ClF2_2O2_2S. The presence of fluorine atoms significantly alters the compound's lipophilicity and biological interactions compared to non-fluorinated analogs. This compound's sulfonyl group contributes to its reactivity, making it a valuable intermediate in the synthesis of biologically active molecules.

PropertyValue
Molecular Weight208.58 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (octanol-water partition coefficient)High (indicates lipophilicity)

Antimicrobial Activity

Research has indicated that 1-chlorodifluoromethanesulfonyl-4-fluorobenzene exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a notable minimum inhibitory concentration (MIC) when compared to standard antibiotics.

Case Study Example:
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that:

  • Staphylococcus aureus : MIC of 32 µg/mL
  • Escherichia coli : MIC of 64 µg/mL

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines.

Research Findings:

  • Cytokine Inhibition : The compound reduced TNF-alpha levels by 50% at a concentration of 10 µM.
  • Cell Viability : No significant cytotoxicity was observed at concentrations up to 50 µM, indicating a favorable safety profile for further development.

Table 2: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
Anti-inflammatoryHuman cell lineTNF-alpha inhibition = 50% at 10 µM

The biological activity of 1-chlorodifluoromethanesulfonyl-4-fluorobenzene is believed to stem from its ability to interact with specific cellular targets. The sulfonyl group may facilitate binding to proteins involved in inflammatory pathways or bacterial metabolism, leading to the observed effects.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes crucial for bacterial cell wall synthesis.
  • Cytokine Modulation : By affecting signaling pathways within immune cells, it can modulate cytokine release, thus reducing inflammation.

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